molecular formula C16H26N6 B11082335 Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine

Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine

Cat. No.: B11082335
M. Wt: 302.42 g/mol
InChI Key: UMJVZCVBNCCICF-UHFFFAOYSA-N
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Description

Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine: N2-Cyano-N2-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]glycinamide , is a chemical compound with an intriguing structure. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One notable method utilizes 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors. These glycosides are prepared in one step from free saccharides without protecting the hydroxy groups. Metal-catalyzed reactions then stereoselectively convert them to the corresponding 1,2-cis-glycosides .

Industrial Production: While specific industrial production methods may vary, the synthetic routes mentioned above provide a foundation for large-scale production.

Chemical Reactions Analysis

Reactivity: Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions are feasible.

    Substitution: Substituent groups can be introduced.

    Other Transformations: Depending on the reaction conditions, additional transformations may occur.

Common Reagents and Major Products: Reagents used in its reactions include metal catalysts, oxidants, reducing agents, and nucleophiles. The major products depend on the specific reaction conditions and the starting materials.

Scientific Research Applications

This compound finds applications across scientific disciplines:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules.

    Biology: Researchers explore its interactions with biological systems.

    Medicine: Investigations focus on potential therapeutic applications.

    Industry: Its unique structure may lead to novel materials or processes.

Mechanism of Action

The precise mechanism by which Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine exerts its effects remains an active area of research. Molecular targets and signaling pathways involved are subjects of ongoing investigation.

Comparison with Similar Compounds

While Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine stands out for its structure, it’s essential to compare it with related compounds. Similar molecules include 2-(allyloxy)-4,6-dipyrrolidin-1-yl-1,3,5-triazine and others in the same chemical family.

Properties

Molecular Formula

C16H26N6

Molecular Weight

302.42 g/mol

IUPAC Name

4,6-di(piperidin-1-yl)-N-prop-2-enyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H26N6/c1-2-9-17-14-18-15(21-10-5-3-6-11-21)20-16(19-14)22-12-7-4-8-13-22/h2H,1,3-13H2,(H,17,18,19,20)

InChI Key

UMJVZCVBNCCICF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3

Origin of Product

United States

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